molecular formula C22H30ClNO2 B1606329 alpha,alpha'-Diphenyl-1-methyl-2,6-piperidinediethanol hydrochloride CAS No. 6112-86-3

alpha,alpha'-Diphenyl-1-methyl-2,6-piperidinediethanol hydrochloride

Cat. No. B1606329
CAS RN: 6112-86-3
M. Wt: 375.9 g/mol
InChI Key: IDPAEJSVXMLVBS-UHFFFAOYSA-N
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Description

‘Alpha,alpha'-Diphenyl-1-methyl-2,6-piperidinediethanol hydrochloride’ is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 362.9 g/mol. This compound is commonly referred to as DMMDA-2, and it has been the subject of numerous studies due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of DMMDA-2 is not fully understood, but it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain, which can lead to increased dopamine activity. Dopamine is a neurotransmitter that is involved in a wide range of physiological processes, including motivation, reward, and movement.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMMDA-2 for lab experiments is its ability to increase dopamine release in the brain. This can be useful for studying the role of dopamine in various physiological processes. However, one of the main limitations of DMMDA-2 is its potential for abuse. It is a psychoactive compound that can produce euphoria and other subjective effects, which can make it difficult to use in controlled laboratory settings.

Future Directions

There are several potential future directions for research on DMMDA-2. One area of interest is its potential therapeutic applications. For example, compounds derived from DMMDA-2 have been shown to have anti-inflammatory and analgesic properties, which could be useful for treating a range of medical conditions. Another potential area of research is the development of new compounds that are based on the structure of DMMDA-2. These compounds could have unique properties and potential applications in various fields of research.

Scientific Research Applications

DMMDA-2 has been studied extensively for its potential applications in scientific research. One of the most significant areas of research has been its use as a precursor for the synthesis of other compounds that have potential therapeutic applications. For example, DMMDA-2 can be used to synthesize compounds that have been shown to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPAEJSVXMLVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976638
Record name 2,2'-(1-Methylpiperidine-2,6-diyl)bis(1-phenylethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha'-Diphenyl-1-methyl-2,6-piperidinediethanol hydrochloride

CAS RN

6112-86-3
Record name 2,2'-(1-Methylpiperidine-2,6-diyl)bis(1-phenylethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-α,α'.-diphenylpiperidine-2,6-diethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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